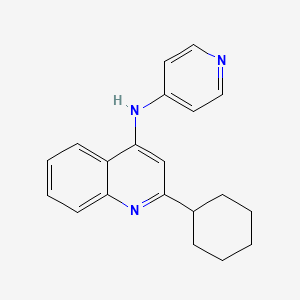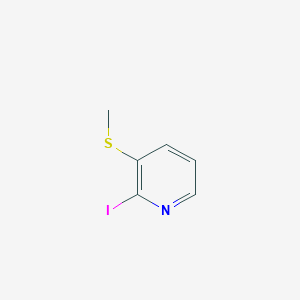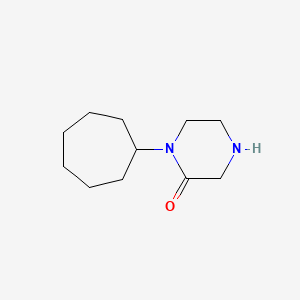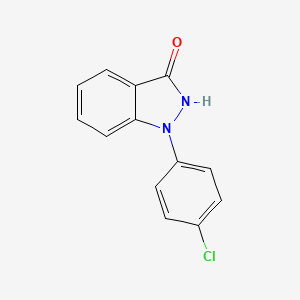![molecular formula C12H13ClN2OS B13877636 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.76 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-isothiocyanatophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine typically involves the reaction of 2-chloro-5-isothiocyanatobenzyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, sulfoxides, sulfones, and substituted morpholine derivatives .
科学研究应用
4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and histidine .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]piperidine
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]thiomorpholine
- 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]pyrrolidine
属性
分子式 |
C12H13ClN2OS |
|---|---|
分子量 |
268.76 g/mol |
IUPAC 名称 |
4-[(2-chloro-5-isothiocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H13ClN2OS/c13-12-2-1-11(14-9-17)7-10(12)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 |
InChI 键 |
JOFOYKDAJQXIOE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C=CC(=C2)N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)

![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)






